molecular formula C24H21ClN4O2 B3412875 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941255-37-4

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3412875
CAS No.: 941255-37-4
M. Wt: 432.9 g/mol
InChI Key: CLCJQWZEVXMUNW-MDZDMXLPSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group and at position 2 with a (E)-styryl group bearing a 4-methylphenyl moiety. The piperazine ring at position 5 is further functionalized with a 3-chlorobenzoyl group.

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-5-7-18(8-6-17)9-10-22-27-21(16-26)24(31-22)29-13-11-28(12-14-29)23(30)19-3-2-4-20(25)15-19/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCJQWZEVXMUNW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the addition of the ethenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights structural variations and inferred properties of the target compound relative to close analogs:

Compound Name Key Structural Differences Potential Impact on Properties Reference
Target Compound : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile Reference structure with 3-chlorobenzoyl and 4-methylstyryl groups Enhanced lipophilicity and steric bulk; may improve target binding affinity
Analog 1 : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile Styryl group replaced with planar furan ring Reduced conformational flexibility; potential for altered solubility and π-π stacking
Analog 2 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chloro → 4-fluoro on benzoyl; 4-methyl → 4-fluoro on styryl Increased electron-withdrawing effects; possible enhanced metabolic stability
Analog 3 : 5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl → ethylpiperazine; styryl → sulfonylphenyl Increased polarity due to sulfonyl group; potential for improved aqueous solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The 3-chlorobenzoyl and 4-methylstyryl groups in the target compound likely enhance lipophilicity compared to Analog 1 (furan) and Analog 3 (sulfonylphenyl), which introduce polar or rigid motifs. This could influence membrane permeability and bioavailability .
  • Fluorine substitution in Analog 2 may balance lipophilicity and metabolic stability by reducing oxidative degradation .

The sulfonyl group in Analog 3 introduces strong electron-withdrawing effects, possibly modulating reactivity or intermolecular interactions .

Synthetic Accessibility :

  • Analogs with simpler aryl groups (e.g., furan in Analog 1) may be synthesized more efficiently than the target compound’s styryl derivative, which requires precise E-configuration control during coupling reactions .

Biological Activity

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H23ClN4O3C_{25}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 462.9 g/mol. Its structure includes:

  • Piperazine moiety : Implicated in various biological activities.
  • Chlorobenzoyl group : Enhances biological potency.
  • Oxazole ring : Known for diverse pharmacological properties.

Structural Features Table

FeatureDescription
Molecular FormulaC25H23ClN4O3
Molecular Weight462.9 g/mol
Key Functional GroupsPiperazine, Chlorobenzoyl, Oxazole

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Derivative : Reaction of 3-chlorobenzoyl chloride with piperazine.
  • Cyclization to Form Oxazole : The piperazine derivative reacts with an oxazole precursor.
  • Introduction of Ethenyl Group : This step involves adding the ethenyl group under controlled conditions to finalize the structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.

The mechanism of action is primarily attributed to interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The piperazine and ethenyl groups are believed to facilitate these interactions, potentially leading to:

  • Inhibition of key enzymes involved in cancer progression.
  • Modulation of neurotransmitter systems, suggesting potential applications in neurological disorders.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antibacterial Activity : A study found that derivatives with similar structural features exhibited moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds were screened for acetylcholinesterase inhibition, showing significant inhibitory effects which could be beneficial in treating Alzheimer's disease .
  • In Silico Studies : Molecular docking studies have demonstrated favorable binding interactions between this class of compounds and target proteins, supporting their potential therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

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